molecular formula C18H22N4O2S B12189719 1-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-2-phenylpyrrolidine-3-carboxamide

1-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B12189719
M. Wt: 358.5 g/mol
InChI Key: QDIHKYJGTYMIOU-UHFFFAOYSA-N
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Description

1-Methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring and a pyrrolidine ring

Preparation Methods

The synthesis of 1-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thiosemicarbazide, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-2-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The thiadiazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiadiazole and pyrrolidine derivatives, such as:

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O2S/c1-11(2)9-14-20-21-18(25-14)19-17(24)13-10-15(23)22(3)16(13)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3,(H,19,21,24)

InChI Key

QDIHKYJGTYMIOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C

Origin of Product

United States

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